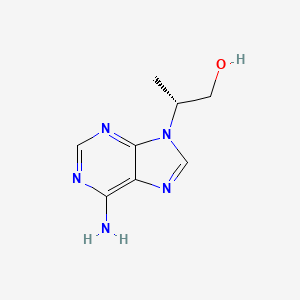
(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a chiral compound that belongs to the class of purine nucleosides. It is structurally related to adenine and is known for its significant biological activity. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with an appropriate chiral alcohol, such as ®-1-chloropropan-2-ol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol in high purity.
Industrial Production Methods
Industrial production of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-one.
Reduction: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-amine.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The mechanism of action of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit the activity of these enzymes, leading to disruption of nucleic acid metabolism and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Tenofovir: An antiviral agent with a similar purine base but different functional groups.
Emtricitabine: Another antiviral agent with a similar mechanism of action but different chemical structure.
Uniqueness
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H11N5O |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
(2R)-2-(6-aminopurin-9-yl)propan-1-ol |
InChI |
InChI=1S/C8H11N5O/c1-5(2-14)13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 |
Clé InChI |
NMBLSWKTQBVMBR-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CO)N1C=NC2=C(N=CN=C21)N |
SMILES canonique |
CC(CO)N1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)



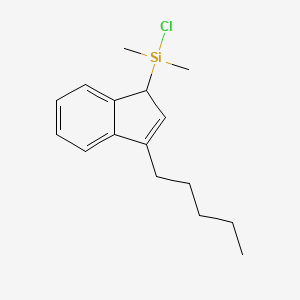
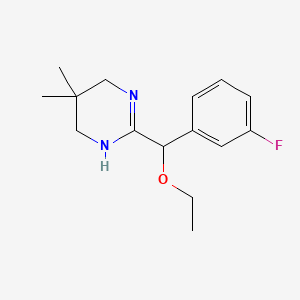
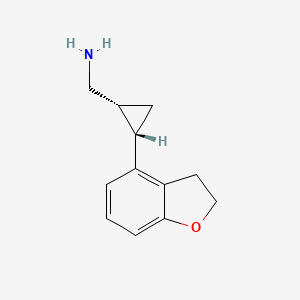
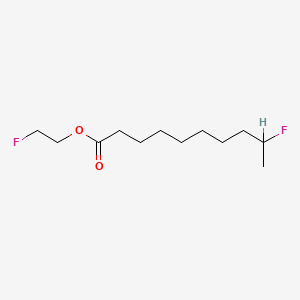
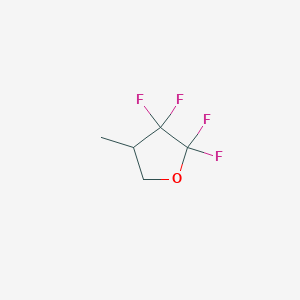
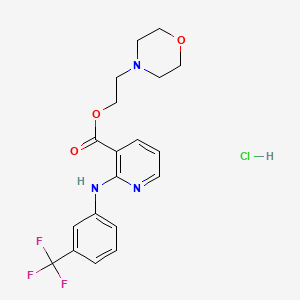
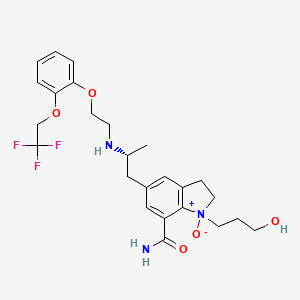

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
